molecular formula C14H20O5 B13680378 Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

Cat. No.: B13680378
M. Wt: 268.30 g/mol
InChI Key: JWYUQZPCMRVQRY-UHFFFAOYSA-N
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Description

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes ethoxy, methoxy, and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate typically involves the esterification of 4-ethoxy-3-methoxybenzoic acid with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activities, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4-Ethoxy-3-methoxyphenyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

ethyl 3-(4-ethoxy-3-methoxyphenyl)-3-hydroxypropanoate

InChI

InChI=1S/C14H20O5/c1-4-18-12-7-6-10(8-13(12)17-3)11(15)9-14(16)19-5-2/h6-8,11,15H,4-5,9H2,1-3H3

InChI Key

JWYUQZPCMRVQRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(CC(=O)OCC)O)OC

Origin of Product

United States

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